molecular formula C8H14O B14161361 Bicyclo(2.2.1)heptane, 2-methoxy-, endo- CAS No. 10395-55-8

Bicyclo(2.2.1)heptane, 2-methoxy-, endo-

Cat. No.: B14161361
CAS No.: 10395-55-8
M. Wt: 126.20 g/mol
InChI Key: WMYWLMCIILHCPB-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is a bicyclic organic compound with the molecular formula C11H20O. It is also known as 2-methoxy-1,7,7-trimethylbicyclo(2.2.1)heptane . This compound is part of the norbornane family and is characterized by its unique bicyclic structure, which consists of two fused rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.1)heptane, 2-methoxy-, endo- typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the formation of two carbon-carbon bonds simultaneously to produce a cyclohexene ring from a diene and a dienophile . The reaction proceeds in a concerted manner, making the generated stereocenters predictable. The use of cyclic dienes or the application of intramolecular Diels-Alder reactions enables the synthesis of bicyclic compounds like bicyclo(2.2.1)heptane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of the Diels-Alder reaction can be scaled up for industrial applications, involving the use of appropriate catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptane, 2-methoxy-, endo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)heptane, 2-methoxy-, endo- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as enzyme inhibitors or activators, influencing biochemical reactions and metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bicyclo(2.2.1)heptane, 2-methoxy-, endo- include:

Uniqueness

The uniqueness of bicyclo(2.2.1)heptane, 2-methoxy-, endo- lies in its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and applications. Its bicyclic structure provides rigidity and stability, making it a valuable building block in organic synthesis .

Properties

CAS No.

10395-55-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-methoxybicyclo[2.2.1]heptane

InChI

InChI=1S/C8H14O/c1-9-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3

InChI Key

WMYWLMCIILHCPB-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CCC1C2

Origin of Product

United States

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